1,8-Naphthyridine-2,7-diol

Catalog No.
S1483745
CAS No.
49655-93-8
M.F
C8H6N2O2
M. Wt
162.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,8-Naphthyridine-2,7-diol

CAS Number

49655-93-8

Product Name

1,8-Naphthyridine-2,7-diol

IUPAC Name

1,8-dihydro-1,8-naphthyridine-2,7-dione

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

InChI

InChI=1S/C8H6N2O2/c11-6-3-1-5-2-4-7(12)10-8(5)9-6/h1-4H,(H2,9,10,11,12)

InChI Key

LJALSNRALPCDMH-UHFFFAOYSA-N

SMILES

C1=CC(=O)NC2=C1C=CC(=O)N2

Synonyms

1,8-Naphthyridine-2,7(1H,8H)-dione; 1,8-Naphthyridine-2,7-diol;

Canonical SMILES

C1=CC(=O)NC2=C1C=CC(=O)N2

1,8-Naphthyridine-2,7-diol (CAS 49655-93-8), often existing in its tautomeric 1,8-naphthyridine-2,7(1H,8H)-dione form, is a highly versatile, symmetric bicyclic building block. Characterized by a rigid planar core and a dual hydrogen-bond donor–acceptor profile, it is extensively utilized in supramolecular chemistry, coordination chemistry, and organic synthesis . Unlike highly reactive downstream halides, this diol is bench-stable and serves as the primary precursor for synthesizing 2,7-disubstituted naphthyridines and hydrogen-bonded dimetal assemblies . Its predictable tautomerization and robust thermal stability make it a highly reliable starting material for scale-up and custom functionalization workflows.

Substituting 1,8-naphthyridine-2,7-diol with mono-substituted analogs (e.g., 2-hydroxy-1,8-naphthyridine) fundamentally disrupts both its synthetic utility and supramolecular behavior. Mono-substituted variants lack the symmetry required for extended quadruple hydrogen-bonding arrays and cannot yield the symmetric 2,7-dichloro intermediates necessary for bifunctional cross-coupling[1]. Furthermore, attempting to bypass the diol by directly procuring 2,7-dichloro-1,8-naphthyridine often introduces severe reproducibility issues; the dichloro derivative is highly susceptible to ambient hydrolysis, degrading during storage and leading to variable yields in downstream couplings . Consequently, procuring the stable diol and performing in situ or immediate pre-use chlorination remains the industry standard for ensuring high-fidelity synthesis.

Precursor Stability and Storage Longevity

For the synthesis of highly functionalized naphthyridines, 1,8-naphthyridine-2,7-diol is the preferred procurement choice over its direct downstream derivative, 2,7-dichloro-1,8-naphthyridine. The diol exhibits excellent ambient stability as a solid, whereas the dichloro analog is highly moisture-sensitive and rapidly hydrolyzes back to the dione form if exposed to atmospheric moisture . This difference in stability dictates that buyers should procure the diol for long-term inventory and convert it to the dichloro intermediate (e.g., via POCl3) immediately prior to cross-coupling reactions to prevent yield losses associated with degraded starting materials .

Evidence DimensionAmbient Storage Stability / Hydrolysis Resistance
Target Compound Data1,8-Naphthyridine-2,7-diol: Bench-stable solid, long-term shelf life
Comparator Or Baseline2,7-dichloro-1,8-naphthyridine: Moisture-sensitive, requires inert storage, prone to rapid hydrolysis
Quantified DifferenceOrders of magnitude longer shelf life without inert atmosphere requirements
ConditionsAmbient laboratory storage conditions

Procuring the diol rather than the dichloro intermediate eliminates inventory degradation risks and ensures reproducible yields in downstream functionalization.

Supramolecular Multivalency and Hydrogen-Bonding Capacity

The unique value of 1,8-naphthyridine-2,7-diol in materials science stems from its dual donor–acceptor topology. In its tautomeric dione form, it provides multiple hydrogen-bond donors (N-H) and acceptors (C=O, ring N), allowing it to form robust, self-complementary quadruple hydrogen-bonded dimers or extended arrays [1]. In contrast, unsubstituted 1,8-naphthyridine possesses 0 donors and only 2 acceptors, rendering it completely incapable of directing such supramolecular self-assembly [1].

Evidence DimensionHydrogen-Bond Donor/Acceptor Count
Target Compound Data1,8-Naphthyridine-2,7-diol: 2 Donors, 4 Acceptors (in tautomeric form)
Comparator Or Baseline1,8-Naphthyridine (unsubstituted): 0 Donors, 2 Acceptors
Quantified DifferenceAddition of 2 donors and 2 acceptors enabling high-order self-assembly
ConditionsComputational and crystallographic profiling of hydrogen-bond topology

Essential for researchers designing self-assembling polymers, molecular recognition systems, or dynamic supramolecular networks.

Electronic Coupling in Mixed-Valence Dimetal Assemblies

1,8-Naphthyridine-2,7-diol acts as a highly effective pendant ligand in the formation of hydrogen-bonded 'dimers of dimers' for proton-coupled electron transfer studies. When coordinated to dimetal paddlewheel complexes, such as [Mo2(TiPB)3(HDON)]2, the self-complementary hydrogen bonding facilitates stable mixed-valence states with a significant electronic coupling, evidenced by a half-wave potential splitting (ΔE1/2) of 140 mV [1]. Standard non-hydrogen-bonding carboxylate linkers fail to support this reversible, solvent-dependent supramolecular electronic communication [2].

Evidence DimensionHalf-wave potential splitting (ΔE1/2) in Mo2 paddlewheel dimers
Target Compound Data[Mo2(TiPB)3(HDON)]2: ΔE1/2 = 140 mV
Comparator Or BaselineMonomeric or non-hydrogen-bonded Mo2 complexes: ΔE1/2 ≈ 0 mV (no inter-complex coupling)
Quantified Difference140 mV stabilization of the mixed-valence state via hydrogen-bonded dimerization
ConditionsCyclic voltammetry in CH2Cl2 solutions

Proves the compound's utility as a specialized ligand for engineering molecular electronics and studying biological electron transfer models.

Fluorescence Modulation for Heavy Metal Sensing

The integration of hydroxyl/oxo groups at the 2 and 7 positions of the naphthyridine core creates specific coordination pockets that are highly sensitive to metal binding. 1,8-Naphthyridine-2,7-diol exhibits strong fluorescence that is selectively quenched or shifted upon coordination with heavy metals . Unsubstituted 1,8-naphthyridine lacks these adjacent oxygen donors, resulting in significantly lower binding affinities for these specific metal ions and a lack of the distinct 'turn-off' or 'turn-on' optical response required for sensor development.

Evidence DimensionFluorescence response to metal ion coordination
Target Compound Data1,8-Naphthyridine-2,7-diol: Strong fluorescence quenching/modulation upon binding
Comparator Or BaselineUnsubstituted 1,8-naphthyridine: Weak coordination, negligible optical response
Quantified DifferenceEnables selective optical detection of heavy metals vs. no sensor utility
ConditionsSolution-phase fluorescence spectroscopy in the presence of metal cations

Makes this specific diol the required scaffold for analytical chemists developing optical sensors for environmental or biological metal detection.

Precursor for 2,7-Disubstituted Naphthyridine Synthesis

Due to its excellent bench stability compared to moisture-sensitive halides, this diol is the optimal starting material for synthesizing 2,7-dichloro-1,8-naphthyridine. It allows for reliable, scale-up-friendly storage and immediate pre-use conversion, ensuring high yields in subsequent cross-coupling reactions for pharmaceutical development .

Building Block for Supramolecular Polymers

Leveraging its 2-donor/4-acceptor hydrogen-bonding profile, the compound is heavily utilized in materials science to create self-assembling supramolecular networks, dynamic polymers, and molecular recognition arrays that rely on highly directional quadruple hydrogen bonds[1].

Ligand Design for Proton-Coupled Electron Transfer Models

The compound serves as a critical pendant ligand in dimetal paddlewheel complexes (e.g., Mo2 or W2 systems). Its ability to form hydrogen-bonded 'dimers of dimers' with measurable electronic coupling (ΔE1/2 ~ 140 mV) makes it indispensable for researchers modeling biological electron transfer and molecular electronics [2].

Development of Fluorescent Chemosensors

The rigid, planar core combined with the specific O-N-N-O coordination geometry allows the diol to act as a selective fluorescent probe. It is procured by analytical laboratories to develop sensors that detect heavy metals via distinct fluorescence quenching mechanisms .

XLogP3

-0.6

Wikipedia

1,8-NAPHTHYRIDINE-2,7-DIOL

Dates

Last modified: 09-17-2023

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